2-(4-tert-Butylphenyl)-2-pentanol
Overview
Description
2-(4-tert-Butylphenyl)-2-pentanol: is an organic compound with the molecular formula C15H24O It is a secondary alcohol characterized by a phenyl group substituted with a tert-butyl group at the para position and a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing 2-(4-tert-Butylphenyl)-2-pentanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 4-tert-butylbromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with 2-pentanone to yield the desired alcohol.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 4-tert-butylbenzene with 2-pentanone in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound often employs large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(4-tert-Butylphenyl)-2-pentanol can undergo oxidation reactions to form the corresponding ketone, 2-(4-tert-butylphenyl)-2-pentanone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding hydrocarbon, 2-(4-tert-butylphenyl)-pentane, using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization. For example, nitration or halogenation can introduce nitro or halogen groups, respectively.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid.
Major Products:
Oxidation: 2-(4-tert-Butylphenyl)-2-pentanone.
Reduction: 2-(4-tert-Butylphenyl)-pentane.
Substitution: Various nitro or halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: 2-(4-tert-Butylphenyl)-2-pentanol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. Its structural similarity to certain bioactive molecules allows it to be used in the design of new drugs and therapeutic agents.
Medicine: The compound’s potential medicinal properties are being explored, particularly in the development of new treatments for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used as a stabilizer and additive in the production of polymers and resins. Its antioxidant properties help improve the durability and performance of these materials.
Mechanism of Action
The mechanism of action of 2-(4-tert-Butylphenyl)-2-pentanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
2,4-Ditert-butylphenol: This compound shares the tert-butylphenyl structure but differs in the position and number of tert-butyl groups.
4-tert-Butylphenol: Similar in structure but lacks the pentanol chain, making it less complex.
2-(4-tert-Butylphenyl)ethanol: Similar structure with a shorter ethanol chain instead of pentanol.
Uniqueness: 2-(4-tert-Butylphenyl)-2-pentanol is unique due to its specific combination of a tert-butyl-substituted phenyl group and a pentanol chain. This structure provides distinct chemical and physical properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further enhance its significance in research and industry.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)pentan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-6-11-15(5,16)13-9-7-12(8-10-13)14(2,3)4/h7-10,16H,6,11H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACMFAIYUIDHFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC=C(C=C1)C(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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